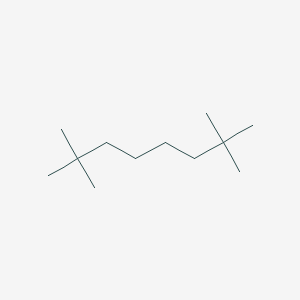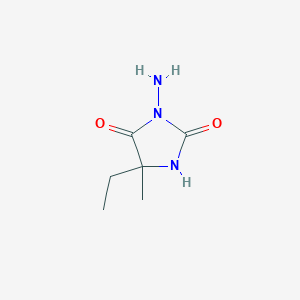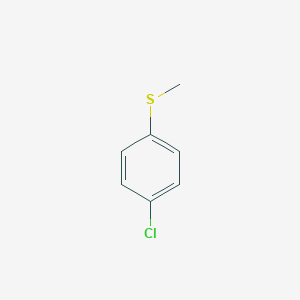
2,2,7,7-Tetramethyloctane
Overview
Description
2,2,7,7-Tetramethyloctane: is an organic compound with the molecular formula C12H26 . It is a branched alkane, characterized by the presence of four methyl groups attached to the second and seventh carbon atoms of the octane chain. This compound is known for its relatively high boiling point and low melting point, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctane typically involves the alkylation of octane derivatives. One common method is the Friedel-Crafts alkylation, where octane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as zeolites or other solid acids can be employed to facilitate the alkylation process. The reaction is typically carried out in a continuous flow reactor to optimize production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethyloctane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of light or a radical initiator.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed:
Substitution Reactions: Halogenated derivatives of this compound.
Oxidation Reactions: Depending on the extent of oxidation, products can range from alcohols to ketones and carboxylic acids.
Scientific Research Applications
2,2,7,7-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies involving branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activity and interactions with biological membranes.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique properties.
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyloctane in chemical reactions involves the interaction of its alkyl groups with various reagents. In substitution reactions, the methyl groups can stabilize carbocation intermediates, facilitating the reaction. In oxidation reactions, the presence of multiple methyl groups can influence the reactivity and selectivity of the oxidizing agents .
Comparison with Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched alkane with similar properties but a shorter carbon chain.
2,2,5,5-Tetramethylhexane: Similar structure with different positioning of methyl groups.
2,2,3,3-Tetramethylbutane: A more compact branched alkane with fewer carbon atoms.
Uniqueness: 2,2,7,7-Tetramethyloctane is unique due to its specific branching pattern and the length of its carbon chain. This structure imparts distinct physical and chemical properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,2,7,7-tetramethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUFNKONEPLWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147911 | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071-31-4 | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane, 2,2,7,7-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)


![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)







